molecular formula C5H7NO3S2 B8608234 5-Hydroxymethyl-thiophene-2-sulfonic acid amide

5-Hydroxymethyl-thiophene-2-sulfonic acid amide

Cat. No.: B8608234
M. Wt: 193.2 g/mol
InChI Key: SAOXBOUTKQDWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethyl-thiophene-2-sulfonic acid amide is a useful research compound. Its molecular formula is C5H7NO3S2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7NO3S2

Molecular Weight

193.2 g/mol

IUPAC Name

5-(hydroxymethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C5H7NO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-2,7H,3H2,(H2,6,8,9)

InChI Key

SAOXBOUTKQDWFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.442 g 5-sulfamoyl-thiophene-2-carboxylic acid methyl ester in 8 ml tetrahydrofuran was added 0.044 g lithiumborohydride and the mixture was stirred at room temperature for 20 h. To the resulting mixture was added an other 0.088 g lithiumborohydride and the mixture was stirred at room temperature for 2 h and at reflux for 20 h. The resulting suspension was partitioned between water and ethyl acetate. The phases were separated and the organic phase was purified by chromatography on silica gel with ethyl acetate to yield 0.300 g of the title compound as white crystals melting at 70-71° C.
Quantity
0.442 g
Type
reactant
Reaction Step One
Quantity
0.044 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step Two

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